molecular formula C9H9IO4 B13881291 2-Hydroxy-2-(5-iodo-2-methoxyphenyl)acetic acid

2-Hydroxy-2-(5-iodo-2-methoxyphenyl)acetic acid

Cat. No.: B13881291
M. Wt: 308.07 g/mol
InChI Key: IOBMYEFOAKLDCX-UHFFFAOYSA-N
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Description

2-Hydroxy-2-(5-iodo-2-methoxyphenyl)acetic acid is an organic compound with the molecular formula C10H11IO4 It is a derivative of acetic acid, where the hydrogen atom of the carboxyl group is replaced by a 2-(5-iodo-2-methoxyphenyl) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2-(5-iodo-2-methoxyphenyl)acetic acid typically involves the iodination of 2-methoxyphenylacetic acid followed by hydroxylation. The reaction conditions often include the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the aromatic ring. The hydroxylation step can be achieved using various reagents such as hydrogen peroxide or other hydroxylating agents under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale iodination and hydroxylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2-(5-iodo-2-methoxyphenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the iodine atom to a less reactive form or remove it entirely.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce deiodinated derivatives.

Scientific Research Applications

2-Hydroxy-2-(5-iodo-2-methoxyphenyl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-(5-iodo-2-methoxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The iodine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyphenylacetic acid: Lacks the iodine atom and hydroxyl group, resulting in different chemical and biological properties.

    2-Hydroxy-2-(4-iodo-2-methoxyphenyl)acetic acid: Similar structure but with the iodine atom in a different position, leading to variations in reactivity and applications.

Uniqueness

2-Hydroxy-2-(5-iodo-2-methoxyphenyl)acetic acid is unique due to the specific positioning of the iodine atom and hydroxyl group, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H9IO4

Molecular Weight

308.07 g/mol

IUPAC Name

2-hydroxy-2-(5-iodo-2-methoxyphenyl)acetic acid

InChI

InChI=1S/C9H9IO4/c1-14-7-3-2-5(10)4-6(7)8(11)9(12)13/h2-4,8,11H,1H3,(H,12,13)

InChI Key

IOBMYEFOAKLDCX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)I)C(C(=O)O)O

Origin of Product

United States

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